Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 3-methyl-4-nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Esterification: The carboxylic acid group at the 4-position of the pyrazole ring can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, followed by acidification.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Aqueous sodium hydroxide followed by hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Reduction: Ethyl 5-(3-methyl-4-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Oxidation: Ethyl 5-(3-carboxy-4-nitrophenyl)-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group at the 3-position of the phenyl ring.
Ethyl 5-(3-methylphenyl)-1H-pyrazole-4-carboxylate: Lacks the nitro group at the 4-position of the phenyl ring.
Ethyl 5-(3-methyl-4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a nitro group at the 4-position of the phenyl ring.
The presence of both the methyl and nitro groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-14-15-12(10)9-4-5-11(16(18)19)8(2)6-9/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJLKKNWUTTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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